3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-(4-(3-methoxypyrrolidin-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H18ClFN2O3S and its molecular weight is 384.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
The synthesis and characterization of new benzenesulfonamide derivatives have shown significant potential in photodynamic therapy (PDT) for cancer treatment. For example, a zinc phthalocyanine substituted with benzenesulfonamide derivative groups has demonstrated high singlet oxygen quantum yield, making it a promising candidate for Type II photosensitizers in PDT. Its remarkable potential lies in its good fluorescence properties and appropriate photodegradation quantum yield, which are crucial for effective cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition and Antitumor Activity
A series of benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. Certain derivatives displayed interesting cytotoxic activities, which may be vital for further anti-tumor studies. Specifically, derivatives with trimethoxy and hydroxy substituents have shown to strongly inhibit human cytosolic carbonic anhydrase isoforms, highlighting their potential in therapeutic applications related to tumor specificity and inhibition (Gul et al., 2016).
Selectivity and Metabolism in Herbicide Application
In agricultural research, the metabolism of chlorsulfuron, a compound related to benzenesulfonamides, by plants has been identified as a key factor for its selectivity as a herbicide for cereals. This selectivity is attributed to the ability of tolerant plants like wheat, oats, and barley to rapidly metabolize chlorsulfuron into inactive products, thereby demonstrating the biological basis for its selective weed-killing properties (Sweetser, Schow, & Hutchison, 1982).
Antimicrobial and Anticancer Evaluation
The synthesis of 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides has revealed compounds with significant in vitro antimicrobial and anticancer activities. Among them, specific compounds demonstrated potent activity against microbial strains and cancer cell lines, offering a foundation for future research into novel antimicrobial and anticancer agents (Kumar et al., 2014).
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O3S/c1-24-14-8-9-21(11-14)13-4-2-12(3-5-13)20-25(22,23)15-6-7-17(19)16(18)10-15/h2-7,10,14,20H,8-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACSUWJXVCUUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.